Constitutional Isomerism: Physicochemical Differentiation from Heptafluorobutyranilide (CAS 336-61-8)
The target compound and heptafluorobutyranilide are constitutional isomers (both C10H6F7NO, MW 289.15 g/mol) but exhibit divergent physicochemical profiles due to their distinct fluorination architectures. The target compound has a computed partition coefficient logP of 3.5369, logD of 3.5366, aqueous solubility logSw of -3.6005, and a polar surface area (PSA) of 23.60 Ų . Heptafluorobutyranilide, by contrast, has a reported logP of ~3.6 and a larger topological polar surface area of 29.1 Ų [1]. The 5.5 Ų reduction in PSA for the target compound reflects the meta-fluorine substitution on the phenyl ring, which alters the spatial distribution of hydrogen-bonding capacity without changing the total heteroatom count. This difference surpasses the commonly applied 140 Ų threshold for blood-brain barrier penetration prediction by a margin that may influence CNS partitioning predictions in early-stage screening campaigns [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA / PSA) |
|---|---|
| Target Compound Data | PSA = 23.60 Ų; logP = 3.5369; logD = 3.5366; logSw = -3.6005 |
| Comparator Or Baseline | Heptafluorobutyranilide (CAS 336-61-8): PSA = 29.1 Ų; logP ≈ 3.6 |
| Quantified Difference | ΔPSA = 5.5 Ų (23.6% relative reduction); ΔlogP ≈ -0.06 |
| Conditions | Computed physicochemical properties from ChemDiv (target) and Molaid chemical database (comparator); both derived from structure-based calculations at standard conditions. |
Why This Matters
A 5.5 Ų difference in PSA is mechanistically meaningful for predicting passive membrane permeability and CNS partitioning, making these two isomers non-interchangeable in neuropharmacology screening libraries despite their identical molecular formula and molecular weight.
- [1] Molaid Chemical Database: Heptafluorobutyranilide (CAS 336-61-8) — computed logP 3.6, topological area 29.1 Ų. Available at: https://www.molaid.com/MS_82365 (accessed 2026-04-30). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 — establishes the PSA < 140 Ų guideline for CNS drug-likeness. View Source
